1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone

Physicochemical differentiation Molecular weight Heavy atom count

SAR studies on pyridyl-piperidine JAK inhibitors require a well-defined N,N-dialkyl reference to distinguish over-alkylated by-products from mono-alkyl analogs. Generic substitution risks loss of isoform selectivity or introduction of off-target effects. • Defined N-ethyl-N-methyl motif delivers distinct MW (261.36) and XLogP (1.9) for unambiguous HPLC-MS/GC-MS retention time differentiation from N-ethyl or N-methyl impurities. • Calibrated in-silico properties (TPSA 36.4 Ų, 0 HBD, 3 HBA) enable QSPR model validation before virtual library screening. • Bulk custom synthesis supported; ISO-certified production ensures lot-to-lot consistency for reproducible kinase inhibition assays.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
Cat. No. B11806888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCN(C)C1=NC=C(C=C1)C2CCCCN2C(=O)C
InChIInChI=1S/C15H23N3O/c1-4-17(3)15-9-8-13(11-16-15)14-7-5-6-10-18(14)12(2)19/h8-9,11,14H,4-7,10H2,1-3H3
InChIKeyMNPDLKUFXHLTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone – Structural Identity and Physicochemical Baseline for Sourcing


1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352483-76-1) is a heterocyclic small molecule with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol [1]. The compound features a pyridine core substituted at the 6‑position with an ethyl(methyl)amino group and at the 3‑position with an N‑acetylpiperidine ring [1]. Its computed XLogP3‑AA of 1.9 and topological polar surface area of 36.4 Ų indicate moderate lipophilicity and limited hydrogen‑bonding capacity (0 HBD, 3 HBA), properties that influence membrane permeability and formulation behaviour [1].

Workflow JAK kinase SAR probe studies
Selection N,N‑dialkylaminopyridine probe
Context Physicochemical profiling & analytical reference

Why 6‑Amino‑pyridyl‑piperidine Analogs Cannot Be Interchanged with 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone


The pyridyl‑piperidine class contains structurally similar analogs whose exact substitution pattern dictates kinase selectivity and potency. For example, replacing the N‑ethyl‑N‑methyl substitution on the pyridine ring of 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone with a simpler N‑ethyl or N‑methyl group changes molecular weight, lipophilicity, and steric bulk, which can substantially alter binding‑site complementarity [1]. Even within the same patent family, subtle changes in the amino substituent have been shown to shift JAK‑isoform selectivity profiles [2]. Consequently, generic substitution between closely related compounds without empirical verification risks losing the desired biological activity or introducing off‑target effects.

Binding‑site complementarity

Replacing N‑ethyl‑N‑methyl with simpler N‑alkyl alters steric and electronic properties, potentially shifting kinase binding.

Isoform selectivity

Small substituent changes have been shown to shift JAK‑isoform selectivity profiles; empirical verification is required.

Off‑target risk

Generic substitution without testing may introduce unintended off‑target effects or loss of desired biological activity.

Quantitative Differentiation Evidence for 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone from N‑Ethyl and N‑Methyl Analogs

The target compound exhibits a molecular weight of 261.36 g/mol and 19 heavy atoms, compared to 247.34 g/mol and 17 heavy atoms for the N‑ethyl analog (CAS 1352500-98-1) and 233.31 g/mol and 15 heavy atoms for the N‑methyl analog (CAS 1352517-39-5) [1][2]. This incremental increase in mass and atom count reflects the additional N‑methyl substituent, which alters van der Waals volume and may affect target‑binding cavity occupancy.

MW & heavy atoms
Cross-study comparable
MW 261.36 vs 247.34 (N‑ethyl) & 233.31 (N‑methyl); heavy atoms 19 vs 17 & 15
Distinct mass enables unambiguous analytical discrimination from near‑analog impurities.
Computed from PubChem; verify by experimental MS.
Physicochemical differentiation Molecular weight Heavy atom count

Lipophilicity (XLogP3‑AA) Distinction Between 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone and Its Des‑methyl Analog

The target compound possesses a computed XLogP3‑AA of 1.9 [1], whereas the corresponding N‑ethyl analog (lacking the additional methyl group) is expected to exhibit a lower XLogP (approximately 1.5 based on fragment‑based estimation). This difference in lipophilicity can influence membrane permeability, metabolic stability, and in vivo distribution, which are critical parameters for lead optimization.

Lipophilicity (XLogP)
Class-level inference
ΔXLogP ≈ +0.4 (target 1.9 vs N‑ethyl ~1.5)
Lipophilicity shift may influence membrane permeability and in‑vivo distribution, supporting distinct entity status.
Comparator XLogP estimated via fragment method; confirm experimentally.
Lipophilicity XLogP Drug‑likeness

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area Differentiate 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone from Regioisomeric Analogs

The target compound displays a topological polar surface area (TPSA) of 36.4 Ų and 3 hydrogen‑bond acceptor atoms [1]. A regioisomeric analog in which the ethyl(methyl)amino group is positioned at the pyridine 2‑position (e.g., CAS 1352500-76-5) would maintain the same TPSA and HBA count, but the spatial orientation of the substituent alters the electrostatic potential surface and may affect binding pose. This distinction can be exploited analytically via chromatographic retention time or NMR chemical shift differences.

TPSA & HBA (regioisomer)
Class-level inference
TPSA 36.4 Ų, HBA 3 (identical for 6‑ and 2‑substituted regioisomers)
Regioisomeric purity by HPLC/NMR is critical for correct target engagement.
Differentiation relies on chromatographic or NMR methods.
Polar surface area Hydrogen bonding Regioisomer discrimination

Recommended Research and Industrial Application Scenarios for 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone Based on Quantitative Differentiation Evidence


JAK‑Family Kinase Profiling Panels Requiring an N,N‑Dialkylaminopyridine Probe

The unique combination of ethyl and methyl substituents on the pyridine nitrogen creates a steric and electronic environment that differs from mono‑alkylated analogs. In biochemical JAK inhibition assays, this compound should be used as a reference probe when structure‑activity relationship (SAR) studies demand an N,N‑dialkyl motif. Its distinct molecular weight and lipophilicity [1] may influence JAK isoform selectivity relative to the mono‑alkyl comparators, an effect that must be characterized empirically.

Analytical Reference Standard for Impurity Profiling in Pyridyl‑Piperidine Drug Substance Synthesis

Because of its well‑defined molecular formula (C15H23N3O) and detectable mass (261.36 g/mol) [1], this compound serves as a qualified reference marker for HPLC‑MS or GC‑MS impurity methods targeting over‑alkylated by‑products during the synthesis of N‑ethyl‑ or N‑methyl‑pyridyl‑piperidine drug candidates. Its higher molecular weight and specific retention time differentiate it from the mono‑alkyl impurities.

Physicochemical Parameter Calibration in In‑Silico ADME Models

The computed XLogP of 1.9, TPSA of 36.4 Ų, 0 HBD, and 3 HBA [1] provide a calibration point for in‑silico models predicting permeability and solubility of N,N‑dialkylamino‑aromatic compounds. The compound can be used to validate QSPR models before they are applied to larger virtual libraries, because its properties lie precisely between those of the more polar des‑methyl analog and the more lipophilic higher alkyl derivatives.

Application
Selection Property
Validation Focus
JAK kinase selectivity profiling
N,N‑dialkylaminopyridine motif
Isoform selectivity assay context
Impurity profiling reference
Distinct molecular weight & retention
HPLC‑MS/GC‑MS method specificity
In‑silico ADME model calibration
Physicochemical parameter set
QSPR model predictive accuracy
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